molecular formula C6H2Cl2FNO2 B1585222 1,2-Dichloro-4-fluoro-5-nitrobenzene CAS No. 2339-78-8

1,2-Dichloro-4-fluoro-5-nitrobenzene

Cat. No.: B1585222
CAS No.: 2339-78-8
M. Wt: 209.99 g/mol
InChI Key: FXOCDIKCKFOUDE-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-fluoro-5-nitrobenzene is an aromatic compound with the molecular formula C6H2Cl2FNO2. It is characterized by the presence of two chlorine atoms, one fluorine atom, and one nitro group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-fluoro-5-nitrobenzene can be synthesized through a multi-step process involving the nitration of 1,2-dichloro-4-fluorobenzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-4-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2-Dichloro-4-fluoro-5-nitrobenzene is used in scientific research for various purposes:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals .

Mechanism of Action

The mechanism of action of 1,2-dichloro-4-fluoro-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound’s electrophilic nature allows it to participate in various substitution reactions, affecting cellular pathways and enzyme activities .

Comparison with Similar Compounds

    1,2-Dichloro-4-fluorobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Bromo-1-fluoro-2-nitrobenzene: Contains a bromine atom instead of chlorine, leading to different reactivity and applications.

    2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: A heterocyclic analog with distinct chemical properties

Uniqueness: 1,2-Dichloro-4-fluoro-5-nitrobenzene’s unique combination of chlorine, fluorine, and nitro groups makes it a versatile compound in synthetic chemistry. Its reactivity and ability to undergo various chemical transformations distinguish it from other similar compounds .

Properties

IUPAC Name

1,2-dichloro-4-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOCDIKCKFOUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336466
Record name 1,2-Dichloro-4-fluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2339-78-8
Record name 1,2-Dichloro-4-fluoro-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2339-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-4-fluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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